Aluminum zinc oxide is classified as a semiconductor material. It belongs to the family of transparent conducting oxides, which exhibit both high optical transparency and electrical conductivity. This property makes it particularly valuable in applications such as transparent electrodes in solar cells and display technologies. The compound can be synthesized through various methods including hydrothermal processing, sol-gel techniques, and co-precipitation methods, each affecting its structural and functional properties differently.
The synthesis of aluminum zinc oxide can be achieved through several methodologies:
The molecular structure of aluminum zinc oxide typically exhibits a wurtzite crystal structure similar to that of pure zinc oxide but modified by the presence of aluminum ions. X-ray diffraction studies reveal that the lattice parameters change with varying levels of aluminum doping; specifically, an increase in aluminum content tends to decrease both the and lattice parameters due to the smaller ionic radius of aluminum compared to zinc .
The solid solubility limit for aluminum in zinc oxide has been identified to be around 2.2%, beyond which phase segregation occurs, leading to the formation of secondary phases such as spinel-type zinc aluminate .
Aluminum zinc oxide participates in various chemical reactions that are critical for its functionality:
The mechanism of action for aluminum zinc oxide primarily relates to its electronic properties as a semiconductor:
The physical and chemical properties of aluminum zinc oxide are characterized by:
Aluminum zinc oxide has diverse applications across multiple fields:
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